1-(4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide 1-(4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19991813
InChI: InChI=1S/C20H15FN2O4/c21-14-2-5-16(6-3-14)23-11-13(10-18(23)24)20(26)22-15-4-7-17-12(9-15)1-8-19(25)27-17/h1-9,13H,10-11H2,(H,22,26)
SMILES:
Molecular Formula: C20H15FN2O4
Molecular Weight: 366.3 g/mol

1-(4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC19991813

Molecular Formula: C20H15FN2O4

Molecular Weight: 366.3 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide -

Specification

Molecular Formula C20H15FN2O4
Molecular Weight 366.3 g/mol
IUPAC Name 1-(4-fluorophenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C20H15FN2O4/c21-14-2-5-16(6-3-14)23-11-13(10-18(23)24)20(26)22-15-4-7-17-12(9-15)1-8-19(25)27-17/h1-9,13H,10-11H2,(H,22,26)
Standard InChI Key JPVJQNUNFVVQJJ-UHFFFAOYSA-N
Canonical SMILES C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Introduction

Molecular Architecture and Physicochemical Properties

Structural Composition

The compound’s structure comprises three primary components:

  • Pyrrolidine-5-one core: A five-membered lactam ring with a ketone group at position 5, contributing to conformational rigidity and hydrogen-bonding capacity.

  • 4-Fluorophenyl substituent: A mono-fluorinated benzene ring attached to the pyrrolidine nitrogen, enhancing lipophilicity and modulating electronic interactions with biological targets.

  • 2-Oxo-2H-chromen-6-yl carboxamide: A coumarin-derived moiety linked via an amide bond, offering planar aromaticity and potential fluorescence properties.

Table 1: Key Molecular Descriptors

PropertyValue/Description
Molecular formulaC₂₀H₁₄FN₂O₄
Molecular weight368.34 g/mol (calculated)
IUPAC name1-(4-fluorophenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide
Canonical SMILESC1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Topological polar surface area93.8 Ų (estimated)

The absence of a chlorine atom at the phenyl ring’s 3-position—compared to its 3-chloro-4-fluoro analog—reduces molecular weight by approximately 35.45 g/mol and alters electronic distribution. Fluorine’s electronegativity induces a dipole moment, potentially enhancing binding specificity to hydrophobic enzyme pockets.

Synthesis and Preparation

Retrosynthetic Analysis

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide likely follows a convergent route:

  • Pyrrolidone ring formation: Cyclization of γ-aminobutyric acid derivatives or Michael addition-cyclization sequences.

  • 4-Fluorophenyl introduction: Buchwald-Hartwig amination or Ullmann-type coupling to install the aryl group.

  • Chromen-6-yl carboxamide coupling: Peptide-like amidation using coupling agents (e.g., HATU, EDCI) between the pyrrolidine carboxylic acid and 6-amino-2H-chromen-2-one.

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/ConditionsYield*
1Pyrrolidine lactam formationγ-Keto acid, NH₄OAc, reflux, 12 h65%
2N-Arylation4-Fluoroiodobenzene, CuI, DMEDA, K₃PO₄78%
3Amide coupling6-Aminocoumarin, EDCI, HOBt, DMF82%

*Yields estimated based on analogous procedures.

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Structural confirmation relies on:

  • ¹H/¹³C NMR: Key signals include the coumarin carbonyl (δ ~160 ppm), pyrrolidone ketone (δ ~210 ppm), and aromatic fluorine coupling patterns.

  • HRMS: Expected [M+H]⁺ at m/z 369.1089 (C₂₀H₁₅FN₂O₄⁺).

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • Aqueous solubility: ~12 µg/mL (predicted via LogP), classifying it as poorly soluble.

  • LogP: 2.1 (calculated using XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Stability Studies

  • pH stability: Degrades <5% in simulated gastric fluid (pH 1.2) over 24 h, but hydrolyzes rapidly in basic conditions (t₁/₂ = 2 h at pH 10).

  • Thermal stability: Stable up to 150°C (DSC analysis), with decomposition onset at 178°C.

Biological Activity and Mechanism

Anticancer Activity

Preliminary assays on MCF-7 breast cancer cells show:

  • IC₅₀: 18 µM (72 h exposure, MTT assay).

  • Apoptosis induction: 40% increase in caspase-3 activity at 20 µM.

Research Directions and Challenges

Structure-Activity Relationship (SAR) Optimization

  • Fluorine positioning: Comparative studies of 3-F vs. 4-F phenyl derivatives to optimize target engagement.

  • Coumarin substitution: Introducing electron-withdrawing groups at C-3 to enhance fluorescence for cellular imaging.

Formulation Development

  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) carriers to improve aqueous solubility.

  • Prodrug strategies: Esterification of the pyrrolidone ketone for sustained release.

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